Cas no 39061-72-8 (1-(2-Amino-4-chlorophenyl)ethanone)
1-(2-Amino-4-chlorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Amino-4-chlorophenyl)ethanone
- 1-(2-amino-4-chlorophenyl)-ethanone
- 1-(2-amino-4-chloro-phenyl)-ethanone
- 1-(2-Amino-4-chlor-phenyl)-aethanon
- 1-[2-amino-4-chlorophenyl]ethanone
- 2-acetyl-5-chloroaniline
- 2-amino-4-chloroacetophenone
- 58810-EP2305682A1
- 58810-EP2308879A1
- AGN-PC-00N4L0
- AK-38009
- Ethanone, 1-(2-amino-4-chlorophenyl)-
- SureCN400044
- 4'-Chloro-2'-aminoacetophenone
- 2'-Amino-4'-chloroacetophenone
- YJWZHHLRVPCSGP-UHFFFAOYSA-N
- 1-(2-amino-4-chlorophenyl)ethan-1-one
- MFCD12025287
- SCHEMBL400044
- DB-328383
- AKOS014245540
- EN300-672876
- CS-0043785
- DS-13137
- A857559
- 39061-72-8
-
- MDL: MFCD12025287
- Inchi: 1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
- InChI Key: YJWZHHLRVPCSGP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C)=O)=C(C=1)N
Computed Properties
- Exact Mass: 169.02954
- Monoisotopic Mass: 169.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.1
Experimental Properties
- PSA: 43.09
1-(2-Amino-4-chlorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX586-1g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95+% | 1g |
1596.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX586-100mg |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95+% | 100mg |
475CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX586-250mg |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95+% | 250mg |
994CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX586-5g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95+% | 5g |
6377CNY | 2021-05-08 | |
| Chemenu | CM252668-1g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95% | 1g |
$243 | 2021-06-16 | |
| Chemenu | CM252668-5g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95% | 5g |
$589 | 2021-06-16 | |
| Chemenu | CM252668-10g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95% | 10g |
$884 | 2021-06-16 | |
| Chemenu | CM252668-25g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95% | 25g |
$1594 | 2021-06-16 | |
| Alichem | A019118639-5g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95% | 5g |
$921.24 | 2023-09-02 | |
| Alichem | A019118639-10g |
1-(2-Amino-4-chlorophenyl)ethanone |
39061-72-8 | 95% | 10g |
$992.25 | 2023-09-02 |
1-(2-Amino-4-chlorophenyl)ethanone Suppliers
1-(2-Amino-4-chlorophenyl)ethanone Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(2-Amino-4-chlorophenyl)ethanone
Professional Introduction to Compound with CAS No. 39061-72-8 and Product Name: 1-(2-Amino-4-chlorophenyl)ethanone
The compound with the CAS number 39061-72-8 is a significant chemical entity in the field of pharmaceutical research and development. Its molecular structure, characterized by a 1-(2-amino-4-chlorophenyl)ethanone moiety, has garnered considerable attention due to its potential applications in medicinal chemistry. This compound belongs to a class of aromatic ketones that exhibit diverse biological activities, making it a valuable scaffold for drug discovery.
In recent years, the exploration of 1-(2-amino-4-chlorophenyl)ethanone has been extensively studied for its pharmacological properties. The presence of both amino and chloro substituents in its structure imparts unique reactivity, enabling its use as an intermediate in synthesizing various bioactive molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurological disorders.
One of the most compelling aspects of 1-(2-amino-4-chlorophenyl)ethanone is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By modifying the structure of 1-(2-amino-4-chlorophenyl)ethanone, scientists have been able to design molecules that selectively inhibit specific kinases, thereby reducing side effects and improving therapeutic outcomes. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in the growth and proliferation of cancer cells.
The versatility of 1-(2-amino-4-chlorophenyl)ethanone extends beyond kinase inhibition. It has also been utilized in the development of antiviral agents. The amino group provides a site for hydrogen bonding interactions, which can be exploited to enhance binding affinity to viral proteins. Recent studies have demonstrated that modifications of this compound can lead to potent inhibitors of viral proteases and polymerases, offering new strategies for combating infectious diseases.
Furthermore, the chloro substituent in 1-(2-amino-4-chlorophenyl)ethanone enhances its reactivity towards nucleophilic substitution reactions, allowing for further functionalization and diversification of its structure. This property has been harnessed in the synthesis of small molecule drugs that target specific disease pathways. For example, researchers have used this compound as a precursor in developing agents that modulate histone deacetylase activity, which is relevant in conditions such as Alzheimer's disease and certain types of cancer.
The growing interest in 1-(2-amino-4-chlorophenyl)ethanone has spurred innovation in synthetic methodologies. Advances in catalytic processes have enabled more efficient and sustainable routes to this compound, reducing the environmental impact of its production. Additionally, computational chemistry techniques have been employed to predict and optimize the biological activity of derivatives thereof. These computational approaches help streamline the drug discovery process by identifying promising candidates for further experimental validation.
In conclusion, 1-(2-amino-4-chlorophenyl)ethanone (CAS No. 39061-72-8) represents a versatile and valuable compound in pharmaceutical research. Its unique structural features have facilitated the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is expected to remain a cornerstone in the field of medicinal chemistry. The ongoing exploration of its derivatives promises further breakthroughs that could significantly impact human health and well-being.
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